Uridine 5'-diphosphoglucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

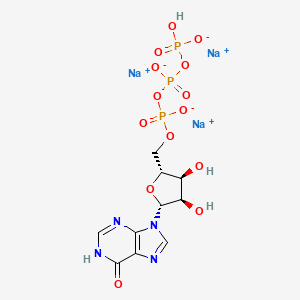

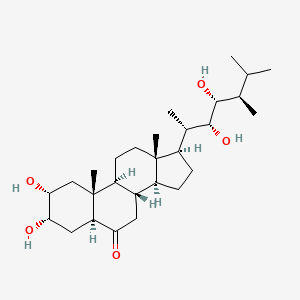

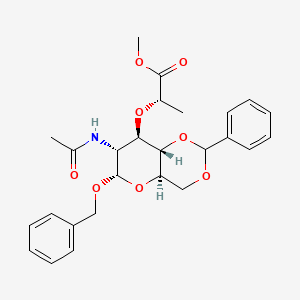

Uridine 5’-diphosphoglucose (also known as UDP-glucose) is a nucleotide sugar . It consists of a uracil base, ribose sugar, and two phosphate groups . It is the precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and in some microorganisms . It acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells .

Synthesis Analysis

Uridine-5’-diphosphoglucose is a biosynthetic product from the reaction of UTP and glucose-1-phosphate catalyzed by the enzyme uridyl transferase . It has been used in the enzymatic production of glycosides and their detection by liquid chromatography-mass spectrometry .

Molecular Structure Analysis

The empirical formula of Uridine 5’-diphosphoglucose is C15H22N2Na2O17P2 . Its molecular weight is 610.27 . The structure consists of the pyrophosphate group, ribose, glucose, and uracil .

Chemical Reactions Analysis

Uridine-5’-diphosphoglucose is a biosynthetic product from the reaction of UTP and glucose-1-phosphate catalyzed by the enzyme uridyl transferase . It is involved in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms .

Physical And Chemical Properties Analysis

Uridine 5’-diphosphoglucose is a white powder, soluble in water . It is stable under recommended storage conditions . The solubility in water is 50 mg/mL, clear . It should be stored at a temperature of -20°C .

Applications De Recherche Scientifique

Neuroimmune System Research : UDPG activates the P2Y(14) receptor, a G-protein-coupled receptor in the neuroimmune system. Modifications of UDPG, such as substitution with small alkyl or aryl groups, have shown selectivity and potency in activating the human P2Y(14) receptor. This has implications for neurological and immune system research (Das et al., 2010).

Cancer Treatment Research : UDPG has been used as a rescuing agent from 5-fluorouracil toxicity in mice. This suggests potential applications in enhancing the therapeutic index of cancer treatments and reducing toxic side effects (Codacci-Pisanelli et al., 1997).

Pharmacological Studies : UDPG has been shown to activate an orphan G protein-coupled receptor, suggesting that sugar-nucleotides like UDPG may serve as extracellular signaling molecules, offering new avenues in pharmacological research (Chambers et al., 2000).

Metabolic Enzyme Research : UDPG dehydrogenase, involved in converting UDPG to UDP-glucuronic acid, has been studied in calf vitreous hyalocytes. This enzyme plays a role in vitreous metabolism, important for ocular health and disease research (Jacobson, 1967).

Neuromuscular Transmission Studies : The effect of UDPG on neuromuscular transmission and glucose metabolism has been explored, indicating potential in studying muscular and metabolic disorders (Pastoris et al., 1979).

Liver Disease Treatment : Clinical experimentation with UDPG has shown efficacy in treating acute and serious liver diseases, suggesting its potential therapeutic applications in hepatology (Fiori & Mazza, 1976).

Biochemical Synthesis : UDPG has been used in the enzymatic synthesis of carbohydrates and studied for its role in the formation of various acyl donor molecules, which is significant in plant biochemistry and agriculture research (Mock & Strack, 1993).

Mécanisme D'action

Uridine-5’-diphosphoglucose acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17 (GPR17) thereby inducing oligodendrocyte differentiation . It is used in nucleotide sugar metabolism as an activated form of glucose, a substrate for enzymes called glucosyltransferases .

Safety and Hazards

Uridine 5’-diphosphoglucose is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accident or unwellness, seek medical advice immediately .

Orientations Futures

Several studies suggest that UDP-Glucose has the potential to act as a signaling molecule in plants beyond its classical metabolic functions . Abnormal growth occurred in both vegetative and reproductive tissue of plants with reduced UDP-Glucose levels, and this could be rescued by exogenous UDP-Glucose . Therefore, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism .

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1/i14T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCJRCZFDFQWRP-KRKHQQIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O17P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine 5'-diphosphoglucose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1'-13C]uridine](/img/structure/B1146227.png)

![D-[13C5]Xylose](/img/no-structure.png)

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)